![molecular formula C28H30N4O2 B12638643 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-68-1](/img/structure/B12638643.png)
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with two diethylamino phenoxy groups and two cyano groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro groups are reduced to amino groups using a reducing agent like tin(II) chloride in hydrochloric acid.
Substitution: The amino groups are then substituted with diethylamino groups using diethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
作用机制
The mechanism of action of 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its electronic and steric properties. The diethylamino groups can donate electrons, while the cyano groups can withdraw electrons, creating a unique electronic environment. This allows the compound to participate in various chemical reactions and interactions, including:
Electron Transfer: The compound can act as an electron donor or acceptor in redox reactions.
Molecular Interactions: It can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and properties.
相似化合物的比较
Similar Compounds
4,5-Bis[3-(dimethylamino)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,5-Bis[3-(dipropylamino)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with dipropylamino groups instead of diethylamino groups.
Uniqueness
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile is unique due to the presence of diethylamino groups, which provide a balance of electron-donating and steric effects. This makes it particularly useful in applications requiring specific electronic properties and molecular interactions .
属性
CAS 编号 |
922168-68-1 |
|---|---|
分子式 |
C28H30N4O2 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
4,5-bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H30N4O2/c1-5-31(6-2)23-11-9-13-25(17-23)33-27-15-21(19-29)22(20-30)16-28(27)34-26-14-10-12-24(18-26)32(7-3)8-4/h9-18H,5-8H2,1-4H3 |
InChI 键 |
FGFZNULWXUCENE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


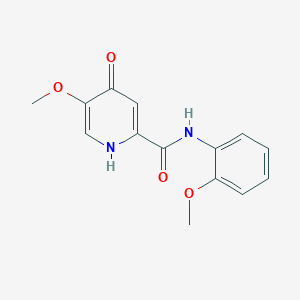
![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
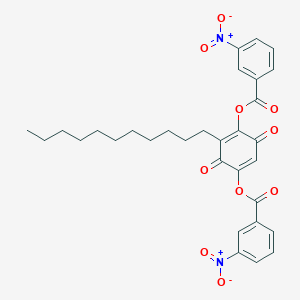

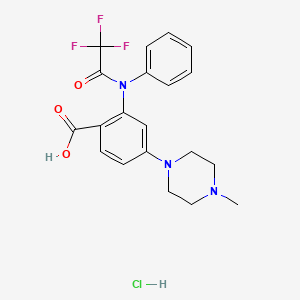
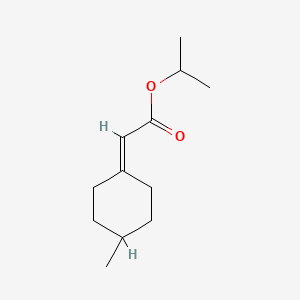
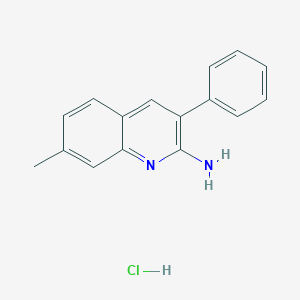


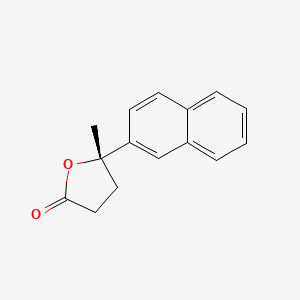
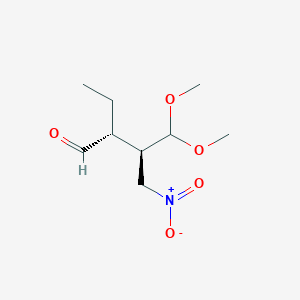
methanone](/img/structure/B12638649.png)

